“2-(tert-Butylamino)propiophenone Hydrochloride” is a compound with the molecular formula C13H20ClNO . It is also known by other names such as “Deschloro Bupropion Hydrochloride” and "1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl-, hydrochloride" . It is related to Bupropion, a medication primarily used as an antidepressant and smoking cessation aid .
The molecular weight of “2-(tert-Butylamino)propiophenone Hydrochloride” is 241.76 g/mol . The InChI string representation of its structure is InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H
. The Canonical SMILES string is CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl
.
“2-(tert-Butylamino)propiophenone Hydrochloride” is a deschloro analogue of Bupropion . Bupropion is known to exhibit great pharmacotherapeutic potentials for smoking cessation .
The molecular weight of “2-(tert-Butylamino)propiophenone Hydrochloride” is 241.76 g/mol . The compound’s molecular formula is C13H20ClNO .
2-(tert-Butylamino)propiophenone Hydrochloride is a chemical compound with significant relevance in pharmaceutical applications, particularly as an impurity in the synthesis of antidepressants. It is also known by its alternate name, Deschloro Bupropion Hydrochloride, and is associated with the drug Bupropion, which is primarily used for treating major depressive disorder and as a smoking cessation aid.
The synthesis of 2-(tert-Butylamino)propiophenone Hydrochloride typically involves several steps that may include:
While specific synthetic routes are not extensively detailed in available literature, methods for producing related compounds, such as Bupropion, provide insights into potential synthetic pathways .
The molecular structure of 2-(tert-Butylamino)propiophenone Hydrochloride can be represented as follows:
The structure features a phenyl ring attached to a carbon chain with a tert-butylamino group, contributing to its pharmacological properties .
The primary reactions involving 2-(tert-Butylamino)propiophenone Hydrochloride include:
These reactions are crucial for its application in synthesizing related pharmaceuticals and understanding its role as an impurity in drug formulations .
As an impurity related to Bupropion, 2-(tert-Butylamino)propiophenone Hydrochloride may influence pharmacological activity through:
This mechanism underscores its relevance in antidepressant formulations .
The physical properties of 2-(tert-Butylamino)propiophenone Hydrochloride include:
Chemical properties include reactivity with acids and bases, typical of amine-containing compounds, and potential degradation pathways that can affect purity during storage or formulation .
2-(tert-Butylamino)propiophenone Hydrochloride serves several scientific purposes:
Systematic Nomenclature and Identifiers:The compound is formally named as 2-(tert-Butylamino)propiophenone hydrochloride, reflecting its propiophenone backbone substituted with a tert-butylamino group at the second carbon, neutralized as a hydrochloride salt. Its molecular formula is C₁₃H₂₀ClNO (MW: 241.76 g/mol). Key identifiers include:
Table 1: Chemical Identifiers of 2-(tert-Butylamino)propiophenone Hydrochloride
Property | Value |
---|---|
CAS Number (HCl salt) | 63199-74-6 |
Molecular Formula | C₁₃H₂₀ClNO |
Molecular Weight | 241.76 g/mol |
IUPAC Name | 2-(tert-Butylamino)-1-phenylpropan-1-one hydrochloride |
Key Synonyms | Deschloro Bupropion; Bupropion USP Related Compound D |
SMILES | Cl.CC(NC(C)(C)C)C(=O)c1ccccc1 |
InChI | InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H |
Structural Characteristics:The molecule consists of a propiophenone core (phenyl ketone with a methyl-substituted alpha-carbon) linked to a tert-butylamine group. Its hydrochloride salt form enhances stability and water solubility. The absence of the meta-chloro group present in bupropion distinguishes it structurally, reducing electron withdrawal from the aromatic ring and altering molecular polarity [4] [8] [10].
Spectral and Analytical Properties:While explicit spectral data (e.g., NMR, IR) are limited in the search results, its identification in pharmaceutical contexts relies on HPLC (>95% purity) and mass spectrometry (accurate mass: 241.1233). It typically appears as a white to off-white crystalline solid with a melting point >218°C (dec.) and solubility in chloroform or methanol [4] [8] [10].
Synthetic Origin and Early Applications:This compound emerged during systematic structure-activity relationship (SAR) studies of bupropion analogues in the 1990s–2000s. Researchers synthesized it via two primary routes:
Initially termed "deschlorobupropion," it served as a molecular control to investigate the role of bupropion’s meta-chloro substituent. Early pharmacological screening revealed that chloro removal significantly reduced norepinephrine transporter (NET) affinity, underscoring the halogen’s contribution to bupropion’s balanced dopamine/norepinephrine reuptake inhibition [5] [6].
Role in Mechanism Elucidation:Comparative studies with bupropion demonstrated that the tert-butylamino group is crucial for inhibiting neurotransmitter release. Unlike smaller amines (e.g., methylamino in cathinone derivatives), the bulky tert-butyl group prevents compounds from acting as transporter substrates, converting them into pure uptake inhibitors. This established a foundational SAR principle: large N-alkyl groups in aminoketones favor uptake inhibition over substrate-induced release [5] [6].
Synthetic Intermediate:In bupropion analogue synthesis, this compound is a versatile precursor. For example, halogenation (e.g., bromination at the meta-position) enables the introduction of substituents like iodine or azide groups, generating photoaffinity probes (e.g., SADU-3-72) to map bupropion’s binding sites on nicotinic receptors [6] [7]. Its synthesis is detailed below:
Table 2: Synthetic and Regulatory Roles of 2-(tert-Butylamino)propiophenone Hydrochloride
Role | Significance | Source/Application |
---|---|---|
Chemical Intermediate | Precursor for iodinated/azidated bupropion analogues for receptor binding studies | Carroll et al. (2010); Lukas et al. (2010) |
Pharmaceutical Impurity | Controlled at ≤0.1% in bupropion formulations (USP/EP standards) | USP Monograph; EP 10.0 |
Minor Metabolite | Detected in vitro (rabbit liver homogenates); clinical relevance remains unclear | Welch et al. (1987); Bondarev et al. (2003) |
Metabolic Relevance:Though initially proposed as a rabbit metabolite, human studies indicate negligible metabolic formation. Its detection in humans, if any, occurs at trace levels, contrasting with major active metabolites like hydroxybupropion. Consequently, it lacks significant pharmacological activity in bupropion’s therapeutic effects (e.g., antidepressant or smoking cessation actions) [3] [6].
Pharmaceutical Impurity Profile:Regulatory frameworks (USP, EP) classify it as "Bupropion Related Compound D," mandating strict control (typically ≤0.1%) in drug substances and products. This ensures bupropion’s purity, as even minor impurities can alter stability or bioequivalence. Sourcing for quality control is specialized, with vendors like LGC Standards and TRC offering it as a high-purity (>95%) reference material [4] [8] [10].
Table 3: Commercial Sourcing as a Reference Standard
Supplier Product Code | Purity | Pack Size | Price (USD) |
---|---|---|---|
TRC-D288545 | >95% (HPLC) | 250 mg | $485 |
MM0745.05 (LGC Standards) | Neat | Not specified | Custom quote |
FB19510 (Biosynth) | Not specified | 50 mg | $735 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7